molecular formula C15H13N3O3S B2940062 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 313699-31-9

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2940062
CAS No.: 313699-31-9
M. Wt: 315.35
InChI Key: VAFMMOCWSFXNFP-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic hybrid compound of significant interest in modern medicinal chemistry and neuroscience research. Its molecular structure, which incorporates a pyrrolidine-2,5-dione (succinimide) moiety linked to a 4-phenylthiazole core, is designed for targeted biological activity. This compound is a key candidate for investigating new therapeutic agents for central nervous system disorders. Preclinical studies on structurally related (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides have demonstrated potent broad-spectrum anticonvulsant activity in established seizure models such as the maximal electroshock (MES) test and the psychomotor 6 Hz model . Furthermore, this class of compounds has shown efficacy in models of neuropathic pain and tonic pain, indicating potential multifunctional pharmacological applications . The most plausible mechanism of action for these hybrid molecules involves the inhibition of voltage-gated calcium channels, specifically Cav1.2 (L-type) channels, which play a critical role in neuronal excitability . Beyond neuroscientific applications, the 4-phenylthiazol-2-yl acetamide scaffold is recognized as a privileged structure in drug discovery. Related derivatives have been synthesized and evaluated for diverse biological activities, including potent antioxidant and anti-inflammatory effects in various assay systems . Researchers value this compound for its potential utility in developing novel small-molecule probes and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-12(8-18-13(20)6-7-14(18)21)17-15-16-11(9-22-15)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFMMOCWSFXNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling of the Rings: The final step involves coupling the pyrrolidinone and thiazole rings through an acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring could yield sulfoxides or sulfones, while reduction of the pyrrolidinone ring could yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (Target) C₁₅H₁₃N₃O₃S 315.35 Succinimide, phenyl-thiazole
2-(2-Methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide C₁₈H₁₆N₂O₂S 324.40 Methylphenoxy, phenyl-thiazole
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide C₂₁H₂₀N₄O₄S 424.50 Methoxy, pyridinylmethyl, benzo[d]thiazole

Key Observations :

The target compound is smaller (315.35 g/mol) than its benzo[d]thiazole analog (424.50 g/mol), which may improve membrane permeability .

The pyridinylmethyl group in the benzo[d]thiazole derivative introduces a basic nitrogen, likely enhancing aqueous solubility compared to the purely lipophilic phenyl group in the target compound .

Crystallographic and Validation Tools

Structural characterization of these compounds likely employs:

  • SHELX programs : Widely used for small-molecule refinement and crystallographic data processing .
  • SIR97 : A tool for crystal structure determination via direct methods, critical for resolving complex substituent arrangements .
  • Structure validation protocols : Ensure accuracy in bond lengths, angles, and torsional parameters, as outlined by Spek (2009) .

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological significance, and research findings related to this compound.

The compound can be synthesized through various chemical routes involving the reaction of thiazole derivatives with acetamides. The structural formula is represented as follows:

C13H13N3O2\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}_{2}

Key Properties

PropertyValue
Molecular Weight241.26 g/mol
Purity≥ 95%
Physical FormSolid
Storage ConditionsInert gas atmosphere

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

Case Study:
In a study examining various thiazole derivatives, it was found that compounds similar to this compound demonstrated considerable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for these compounds .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Research Findings:
A recent study highlighted the anticancer activity of thiazole derivatives where the compound exhibited IC50 values in the low micromolar range against MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and bacterial resistance.

Binding Affinity Data

Target ProteinBinding Affinity (kcal/mol)
Protein Kinase A-9.5
DNA Topoisomerase-8.7

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